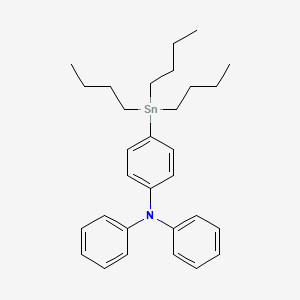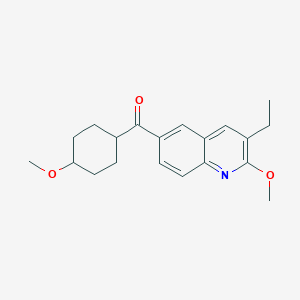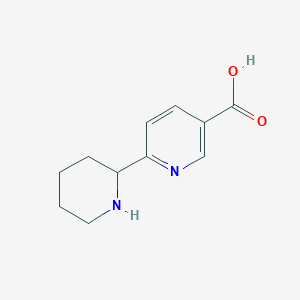![molecular formula C10H11BrN5O7P B12094762 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one](/img/structure/B12094762.png)
2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-guanosine 3’,5’-cyclic monophosphate (8-Br-cGMP) is a brominated derivative of cyclic guanosine monophosphate (cGMP). It is a cell-permeable analog of cGMP that exhibits greater resistance to hydrolysis by phosphodiesterases than its parent compound. This compound is widely used in scientific research due to its ability to activate cGMP-dependent protein kinases and its role in various cellular processes .
準備方法
8-Br-cGMP can be synthesized through several synthetic routes. One common method involves the bromination of guanosine 3’,5’-cyclic monophosphate (cGMP) at the 8-position of the guanine ring system. This reaction typically uses bromine or a brominating agent under controlled conditions to ensure selective bromination. The reaction conditions often include an aqueous or organic solvent and may require a catalyst to facilitate the reaction .
Industrial production methods for 8-Br-cGMP involve large-scale synthesis using similar bromination techniques. The compound is then purified through crystallization or lyophilization to achieve high purity levels suitable for research applications .
化学反応の分析
8-Br-cGMP undergoes various chemical reactions, including:
Oxidation: 8-Br-cGMP can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the compound.
Substitution: The bromine atom in 8-Br-cGMP can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cGMP derivatives with different biological activities .
科学的研究の応用
8-Br-cGMP has numerous scientific research applications, including:
Chemistry: It is used as a tool to study the properties and reactions of cyclic nucleotides.
Biology: 8-Br-cGMP is employed to investigate cellular signaling pathways, particularly those involving cGMP-dependent protein kinases.
Medicine: The compound is used in research on cardiovascular diseases, cancer, and other conditions where cGMP signaling plays a crucial role.
作用機序
8-Br-cGMP exerts its effects by activating cGMP-dependent protein kinases (PKG). It binds to the regulatory sites of PKG, leading to the activation of the kinase and subsequent phosphorylation of target proteins. This activation results in various cellular responses, including changes in gene expression, ion channel activity, and cell proliferation. The compound also interferes with inflammasome activation by inhibiting NF-κB and ERK1/2 phosphorylation, reducing pro-inflammatory cytokine production .
類似化合物との比較
8-Br-cGMP is compared with other cGMP analogs, such as:
8-pCPT-cGMP: A highly membrane-permeant and metabolically resistant cGMP agonist.
Rp-8-Br-PET-cGMPS: A potent, selective competitive inhibitor of cGMP-dependent protein kinases.
8-Br-PET-cGMP: Exhibits higher lipophilicity and membrane permeability compared to cGMP .
These compounds share similar properties but differ in their specific activities, stability, and applications. 8-Br-cGMP is unique in its balance of cell permeability and resistance to hydrolysis, making it a valuable tool in research.
特性
IUPAC Name |
2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFCOOWNNHGGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
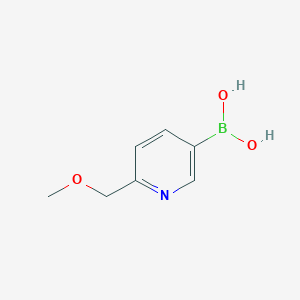
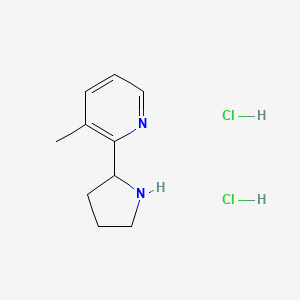
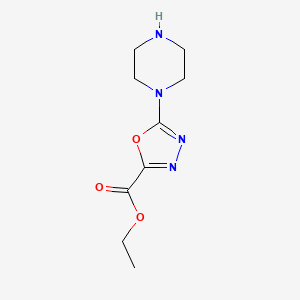
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)



